Superior Cellular Potency of diABZI-4 Relative to the Endogenous STING Ligand cGAMP
diABZI-4 demonstrates a markedly higher cellular potency compared to the endogenous STING ligand, 2'3'-cGAMP, in functional assays of STING pathway activation .
| Evidence Dimension | Potency in inducing STING-dependent gene expression |
|---|---|
| Target Compound Data | EC50 = 53.9 μM for STING agonist-4 (also known as Compound 2) . |
| Comparator Or Baseline | EC50 for cGAMP (endogenous STING ligand) . |
| Quantified Difference | Approximately 18-fold more potent than cGAMP . |
| Conditions | Cellular assay measuring STING pathway activation (e.g., induction of IFNB1 or CXCL10 expression) . |
Why This Matters
The 18-fold greater potency relative to the endogenous ligand ensures robust and reliable STING pathway activation at lower compound concentrations, conserving valuable sample material in experimental workflows.
